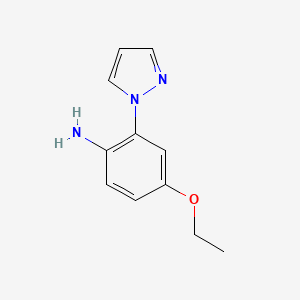

4-Ethoxy-2-(1H-pyrazol-1-yl)aniline

Description

Properties

IUPAC Name |

4-ethoxy-2-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-4-5-10(12)11(8-9)14-7-3-6-13-14/h3-8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVSUZUJVNDKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with acetylenic ketones.

Attachment to Aniline: The pyrazole ring is then attached to the aniline moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Ethoxy-2-(1H-pyrazol-1-yl)aniline serves as a building block for synthesizing pharmaceutical compounds. Its structural features allow it to be modified into various derivatives with potential therapeutic effects, particularly in targeting specific diseases. The compound has been investigated for its anti-cancer properties, where derivatives have shown potent antiproliferative activity against various cancer cell lines without affecting normal cells .

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. This modulation can lead to altered biological pathways relevant to disease processes, making it a valuable candidate for drug development.

Materials Science

Development of New Materials

In materials science, this compound is utilized in creating materials that exhibit unique properties such as enhanced conductivity or fluorescence. Its chemical structure allows for modifications that can tailor the physical properties of the resulting materials, making them suitable for various applications including electronic devices and sensors.

Biological Studies

Biochemical Assays and Enzyme Interactions

This compound is employed in biological studies as a probe in biochemical assays. It can be used to investigate enzyme interactions and the effects of various modifications on biological activity. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anti-Cancer Activity : In vivo studies demonstrated that derivatives of this compound could inhibit tumor growth in mouse models without systemic toxicity, indicating its potential as an anti-cancer agent .

- Enzyme Inhibition : Research has shown that certain derivatives can effectively inhibit enzymes critical for cancer cell proliferation, suggesting their utility in developing targeted therapies .

- Material Properties : Investigations into the synthesis of new materials incorporating this compound revealed enhanced electrical conductivity and fluorescence properties, paving the way for innovative applications in electronics.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline (CAS 1014020-15-5): Features a nitro (–NO₂) and fluoro (–F) group, both electron-withdrawing, which increase the acidity of the aniline amino group compared to ethoxy .

4-(1H-Pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride : The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, enhancing stability under acidic conditions but reducing nucleophilicity .

2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1): A methyl (–CH₃) group provides moderate electron-donating effects, less pronounced than ethoxy, resulting in intermediate reactivity .

Electronic and Reactivity Comparison

| Compound | Substituents | Electronic Effects | Key Reactivity Traits |

|---|---|---|---|

| 4-Ethoxy-2-(1H-pyrazol-1-yl)aniline | –OCH₂CH₃ (para), pyrazole (ortho) | Electron-donating (ethoxy) | Enhanced nucleophilicity, moderate solubility in polar solvents |

| 4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline | –F, –NO₂ | Electron-withdrawing | High acidity, reduced aromatic reactivity |

| 4-(1H-Pyrazol-1-yl)-2-(trifluoromethyl)aniline | –CF₃ | Strong electron-withdrawing | Stabilized in acidic conditions, low nucleophilicity |

| 2-Methyl-4-(1H-pyrazol-1-yl)aniline | –CH₃ | Weak electron-donating | Moderate reactivity, higher lipophilicity |

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-2-(1H-pyrazol-1-yl)aniline, and what experimental conditions are critical for optimizing yield?

Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example:

- Nucleophilic substitution : Reacting 2-nitro-4-ethoxy-aniline with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C, followed by nitro-group reduction using Pd/C and H₂ or NaBH₄ .

- Coupling reactions : Suzuki-Miyaura coupling of a boronic acid-functionalized pyrazole with a halogenated ethoxy-aniline precursor (e.g., 4-ethoxy-2-bromoaniline) using Pd(PPh₃)₄ as a catalyst in toluene/EtOH .

Q. Critical Parameters :

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. Key signals include:

- X-Ray Crystallography : Single-crystal analysis using SHELX programs to resolve molecular geometry and hydrogen-bonding networks (e.g., S(6) ring motifs) .

- HPLC-MS : Purity assessment (≥95%) with C18 columns and ESI+ ionization .

Q. How does the ethoxy group influence the compound’s solubility and reactivity in nucleophilic reactions?

Answer: The ethoxy group enhances:

- Solubility : Increased polarity improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-ethoxy analogs .

- Electron-Donating Effects : Activates the aromatic ring for electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the ethoxy group.

- Steric Hindrance : The ethoxy’s bulk may slow reactions at adjacent positions, requiring optimized stoichiometry or elevated temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the coordination behavior of this compound in transition metal complexes?

Answer:

- Ligand Design : The pyrazole nitrogen and aniline amine serve as bidentate donors. DFT calculations (B3LYP/6-31G*) model metal-ligand bond lengths and electronic transitions .

- Applications : Platinum(II) cyclometalated complexes for OLEDs or photocatalytic studies. Key metrics include HOMO-LUMO gaps and emission spectra .

Q. Example Workflow :

Optimize ligand geometry using Gaussian 02.

Simulate metal coordination (e.g., PtCl₂) in vacuo.

Compare computed IR/Raman spectra with experimental data to validate models .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected regioselectivity in derivatization)?

Answer:

Q. How can this compound be integrated into high-throughput screening for antimicrobial activity?

Answer:

- Derivative Synthesis : Prepare analogs via Mannich reactions (e.g., introducing alkyl/aryl groups at the aniline NH₂) .

- Assay Design :

Table 1 : Example Reaction Conditions for Antimicrobial Derivative Synthesis

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mannich | Formaldehyde, morpholine, EtOH, Δ | 65–78 | |

| Acylation | Acetyl chloride, pyridine, 0°C | 82 |

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhaling amine vapors.

- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Q. How do steric and electronic effects of the pyrazole moiety influence the compound’s fluorescence properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.